molecular formula C24H29N3O3S2 B12141882 N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

Cat. No.: B12141882
M. Wt: 471.6 g/mol
InChI Key: DYNUOPSYIPESNR-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a synthetic compound featuring a thiazole core and a phenyl-pyrrolidinylsulfonyl group, a structure of significant interest in medicinal chemistry and pharmacological research. Compounds with similar structural motifs, particularly those containing the thiazole heterocycle, are frequently investigated for their potential as targeted inhibitors and for their interaction with various biological receptors . The presence of a sulfonyl group linked to a pyrrolidine ring may influence the molecule's binding affinity and pharmacokinetic properties, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers are exploring such novel synthetic molecules to better understand their mechanisms of action, which may include modulation of enzyme activity or receptor signaling pathways . This compound is provided strictly for laboratory research purposes to aid in these advanced investigations. It is supplied as a high-purity solid and must be handled by qualified personnel in appropriate laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

3-(3-methoxypropyl)-N-(4-methylphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O3S2/c1-19-6-10-21(11-7-19)25-24-27(16-5-17-30-2)23(18-31-24)20-8-12-22(13-9-20)32(28,29)26-14-3-4-15-26/h6-13,18H,3-5,14-17H2,1-2H3

InChI Key

DYNUOPSYIPESNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)CCCOC

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is synthesized via the Gewald reaction , a three-component reaction involving a ketone, an α-cyanocarbonyl compound, and a sulfur source. For this compound, 3-methoxypropanal (or a derivative) serves as the ketone, providing the 3-methoxypropyl substituent.

Reaction Pathway

  • Ketone Activation : 3-methoxypropanal reacts with a sulfur source (e.g., sulfur powder) in the presence of a base (e.g., triethylamine) to form a thiocyanate intermediate.

  • Cyclization : The intermediate undergoes cyclization with a cyanocarbonyl compound (e.g., ethyl cyanoacetate) to form the thiazole ring.

  • Imine Formation : The nitrogen in the thiazole is functionalized to form the ylidene imine structure, potentially through dehydration or condensation with an aldehyde.

Key Challenges :

  • Stereochemical Control : Achieving the (2Z)-configuration requires precise control of reaction conditions. Polar aprotic solvents (e.g., DMF) and low temperatures may favor the desired isomer.

  • Side Reactions : Over-oxidation of sulfur intermediates or incomplete cyclization must be mitigated by optimizing reaction times and stoichiometry.

Representative Reaction Conditions

Parameter Value Rationale
SolventEthanol or DMFEnhances solubility of reactants
Temperature80–100°CAccelerates cyclization
BaseTriethylamineDeprotonates intermediates
Reaction Time4–6 hoursEnsures complete conversion

Sulfonyl-Substituted Phenyl Group Introduction

The 4-position of the thiazole is functionalized with a 4-(pyrrolidin-1-ylsulfonyl)phenyl group via nucleophilic aromatic substitution (SNAr) . This step requires activation of the thiazole’s 4-bromo intermediate.

Reaction Pathway

  • Bromination : The thiazole core is brominated at the 4-position using a halogenating agent (e.g., N-bromosuccinimide).

  • Sulfonylation : The brominated thiazole reacts with 4-(pyrrolidin-1-ylsulfonyl)phenol (or its salt) under basic conditions.

Critical Factors :

  • Leaving Group Activation : Bromine at the 4-position is a good leaving group, enabling SNAr.

  • Sulfonamide Stability : Pyrrolidine’s sulfonyl group must remain intact during substitution.

Typical Conditions

Parameter Value Role
SolventDMSO or DMFPolar aprotic environment for SNAr
BaseK₂CO₃ or NaOHDeprotonates phenol to enhance nucleophilicity
Temperature60–80°CBalances reaction rate and stability
CatalystCuI or Pd(PPh₃)₄Facilitates coupling in some protocols

Imine Bond Formation

The final step couples the thiazole core to 4-methylaniline via an imine bond. This is achieved through reductive amination or Schiff base formation .

Reaction Pathway

  • Aldehyde Preparation : 4-Methylaniline is oxidized to its corresponding aldehyde (e.g., 4-methoxybenzaldehyde).

  • Imine Formation : The aldehyde reacts with the thiazole’s amine group under reductive conditions (e.g., NaBH₃CN) to form the imine.

Optimization Tips :

  • Anhydrous Conditions : Moisture can hydrolyze the imine bond.

  • Reducing Agent Choice : NaBH₃CN is preferred for mild reductions.

Conditions Summary

Parameter Value Purpose
SolventMethanol or THFDissolves reactants and stabilizes intermediates
Reducing AgentNaBH₃CNSelectively reduces imine intermediates
Temperature25–40°CMinimizes decomposition

Mechanistic Insights and Challenges

Stereoselectivity in Thiazole Formation

The (2Z)-configuration arises from the Gewald reaction’s stereochemical control . The reaction’s transition state favors the cis arrangement of substituents, influenced by steric and electronic factors. Polar solvents and low temperatures enhance this selectivity.

Stability of Sulfonyl Groups

Pyrrolidine’s sulfonyl group is prone to hydrolysis under strongly acidic or basic conditions. Mild reaction conditions (e.g., neutral pH, low temperatures) are essential to preserve this moiety.

Alternative Synthetic Routes

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction.

  • Solid-Phase Synthesis : Immobilization on resins to simplify purification.

Data Tables and Experimental Findings

Key Reaction Steps and Yields (Hypothetical Data)

Step Reagents/Conditions Yield Purity
Thiazole Formation3-Methoxypropanal, S, Et₃N, 80°C65–70%>90%
Sulfonylation4-(Pyrrolidin-1-ylsulfonyl)phenol, K₂CO₃, DMF, 70°C55–60%85–90%
Imine Coupling4-Methylaniline aldehyde, NaBH₃CN, MeOH, 25°C70–75%95%

Side Reactions and Mitigation Strategies

Side Reaction Cause Solution
Over-SulfonationExcess sulfonyl chlorideUse stoichiometric equivalents
Imine HydrolysisAcidic conditionsMaintain neutral pH during coupling
Thiazole DecompositionHigh temperaturesLimit reaction time to 4–6 hours

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring may undergo oxidation reactions.

    Reduction: Reduction of the sulfonyl group or other functional groups is possible.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the sulfonyl group yields an amine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range . The thiazole moiety is often critical for this activity due to its ability to interact with bacterial enzymes.

Anti-inflammatory Effects

In silico studies have suggested that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases . The molecular docking studies indicate favorable binding affinities, highlighting the compound's potential as a lead for further drug development.

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thiazole ring or the substituents on the aromatic rings can significantly alter biological activity. For example:

Modification Effect on Activity
Addition of halogensIncreased antibacterial activity
Alteration of alkyl chain lengthEnhanced anti-inflammatory properties
Variation in sulfonamide groupImproved selectivity towards cancer cells

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives against clinical isolates of E. coli and P. aeruginosa. The results demonstrated that compounds with a pyrrolidine sulfonamide group exhibited superior activity compared to traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Inhibition of Inflammatory Pathways

Another research focused on the anti-inflammatory potential of thiazole derivatives through molecular docking studies against 5-LOX. The findings indicated that specific conformations of these compounds could effectively inhibit enzyme activity, providing a basis for developing new anti-inflammatory drugs .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to three analogs (Table 1), with a focus on substituent variations and their implications:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula* Key Substituents Ring Size of Sulfonamide Chain Length/Type Aniline Substitution
Target Compound C₂₅H₃₀N₄O₃S₂ 3-Methoxypropyl, 4-(pyrrolidin-1-ylsulfonyl)phenyl, 4-methylaniline 5-membered (pyrrolidine) 3-carbon chain (propyl) 4-methyl
(Z)-N-(4-(3-(Azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline C₂₅H₃₀N₄O₃S₂ 2-Methoxyethyl, 4-(azepan-1-ylsulfonyl)phenyl, aniline 7-membered (azepane) 2-carbon chain (ethyl) None
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Varies Oxadiazole core, propanamide linker, substituted phenyl N/A Propanamide linker Substituted
Terpene-modified thiazole derivative C₄₀H₅₄N₃O₅SSi Terpene chain, bis(4-methoxyphenyl)(phenyl)methoxy, tert-butyldimethylsilyloxy N/A Terpene (8-carbon) N/A

*Molecular formulas estimated based on structural analogs; exact data for the target compound requires experimental validation.

Key Observations :

Sulfonamide Ring Size: The target compound’s 5-membered pyrrolidine sulfonamide may confer greater rigidity and faster metabolic clearance compared to the 7-membered azepane in , which could enhance lipophilicity and tissue penetration.

Chain Length and Substituents: The 3-methoxypropyl chain in the target compound provides increased hydrophobicity compared to the 2-methoxyethyl chain in , which may influence logP and membrane permeability.

Core Heterocycle :

  • Replacement of thiazole with oxadiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting biological activity and metabolic stability.
Spectroscopy :
  • 1H-NMR :
    • The target compound’s methoxypropyl group would show a triplet for CH₂O (δ ~3.3 ppm) and multiplet signals for the pyrrolidine ring (δ ~1.8–3.0 ppm).
    • The azepane analog would exhibit broader pyrrolidine-like signals shifted upfield due to ring size differences.
  • 13C-NMR :
    • The sulfonyl carbon (δ ~110–120 ppm) and thiazole carbons (δ ~150–160 ppm) would be consistent across analogs, with shifts dependent on substituent electronic effects.

Computational and Crystallographic Insights

  • Software like SHELXL and WinGX are critical for resolving structural ambiguities. The smaller pyrrolidine group in the target compound may enable tighter crystal packing compared to azepane derivatives, as seen in similar sulfonamide structures.

Biological Activity

N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological systems, making it a candidate for pharmacological studies. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a thiazole ring fused with an aniline derivative, featuring a pyrrolidine sulfonamide moiety. The molecular weight is approximately 423.5 g/mol, with notable properties such as:

PropertyValue
Molecular Weight423.5 g/mol
XLogP33.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6

These properties suggest moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it could modulate pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structural features have been noted for their roles in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.

Efficacy in Preclinical Models

  • Cancer Research : In xenograft models of BRCA-deficient cancer, compounds structurally related to our target have shown significant antiproliferative effects. These studies suggest that the compound could inhibit tumor growth by targeting DNA repair pathways .
  • Neuroprotection : Related compounds have demonstrated neuroprotective properties against excitotoxicity in rat hippocampal slices. This suggests potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating that the compound may also influence bacterial viability through disruption of cellular processes.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of similar thiazole derivatives on various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit cell cycle progression at low concentrations.
  • Neuroprotective Effects : In a model of kainic acid-induced excitotoxicity, related compounds demonstrated protective effects by modulating signaling pathways involved in neuronal survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with substituted aniline derivatives. Key steps include:

  • Use of palladium-catalyzed cross-coupling reactions to introduce the pyrrolidin-1-ylsulfonylphenyl group (similar to methods in ).
  • Optimization of solvent systems (e.g., DMF or methylene chloride) and temperature control to prevent side reactions (see for analogous protocols).
  • Purification via column chromatography or recrystallization to isolate intermediates (refer to yields and conditions in and ).
  • Monitoring reaction progress using TLC or HPLC (as detailed in ).

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure, and what key spectral markers should researchers focus on?

  • Methodological Answer :

  • FT-IR : Identify characteristic vibrations (e.g., C=N stretch in thiazole ring ~1600 cm⁻¹, sulfonyl S=O stretch ~1350–1150 cm⁻¹) ( ).
  • NMR : Focus on ¹H-NMR signals for the methoxypropyl group (δ ~3.3–3.5 ppm), aromatic protons (δ ~6.8–8.0 ppm), and thiazole ring protons (δ ~7.5–8.2 ppm). ¹³C-NMR should confirm the Z-configuration via deshielded carbons ( ).
  • UV-Vis : Analyze π→π* transitions in the thiazole-aniline system (λmax ~250–350 nm) ( ).
    • Reference :

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties or reaction mechanisms involving this compound?

  • Methodological Answer :

  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) using software like Gaussian or ORCA ( ).
  • Transition State Modeling : Simulate reaction pathways (e.g., thiazole ring formation) to identify rate-limiting steps ( ).
  • Charge Distribution Maps : Use Natural Bond Orbital (NBO) analysis to assess substituent effects on electron density ( ).
    • Reference :

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR or crystallographic findings?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures ( ).
  • X-ray Crystallography : Validate stereochemistry and resolve ambiguities in Z/E configurations (as in and ).
  • DFT Validation : Compare computed chemical shifts with experimental NMR data to confirm assignments ( ).

Q. What are the challenges in isolating intermediates during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Intermediate Stability : Protect reactive groups (e.g., sulfonamide) using tert-butyldimethylsilyl (TBS) or other protecting agents ( ).
  • Chromatographic Techniques : Use reverse-phase HPLC with gradient elution for polar intermediates ( ).
  • Crystallization Solvent Screening : Test mixtures like ethanol/water or dichloromethane/hexane to optimize crystal purity ( ).

Q. What strategies are recommended for probing the biological activity or structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays (analogous to ).
  • SAR Studies : Synthesize analogs with modified substituents (e.g., methoxypropyl → ethoxypropyl) and compare activity ( ).
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with protein targets ( ).

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